Cas no 934986-48-8 (Cefdinir Sulfoxide)

Cefdinir Sulfoxide structure
Cefdinir Sulfoxide structure
Product name:Cefdinir Sulfoxide
CAS No:934986-48-8
MF:C14H13N5O6S2
Molecular Weight:411.41291975975
CID:1079824
PubChem ID:16119882

Cefdinir Sulfoxide 化学的及び物理的性質

名前と識別子

    • Cefdinir Sulfoxide
    • Cefdinir CP impurity D
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (ACI)
    • (6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide
    • FR3XDX48ME
    • 934986-48-8
    • SCHEMBL5325547
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-, 5-oxide, (6R,7R)-
    • インチ: 1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1
    • InChIKey: DCYIMCVRWITTJO-VDXAKPFFSA-N
    • SMILES: S1(CC(C=C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\O)=O)=O)=O

計算された属性

  • 精确分子量: 411.03072550g/mol
  • 同位素质量: 411.03072550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 11
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 812
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 223

じっけんとくせい

  • 密度みつど: 2.0±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: NA

Cefdinir Sulfoxide Security Information

Cefdinir Sulfoxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C242690-100mg
Cefdinir Sulfoxide
934986-48-8
100mg
$ 1777.00 2023-09-08
Biosynth
JMB98648-100 mg
Cefdinir sulfoxide
934986-48-8
100MG
$1,109.00 2023-01-04
TRC
C242690-10mg
Cefdinir Sulfoxide
934986-48-8
10mg
$ 230.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-504732-10 mg
Cefdinir Sulfoxide,
934986-48-8
10mg
¥2,858.00 2023-07-11
Biosynth
JMB98648-50 mg
Cefdinir sulfoxide
934986-48-8
50mg
$693.00 2023-01-04
Biosynth
JMB98648-5 mg
Cefdinir sulfoxide
934986-48-8
5mg
$144.40 2023-01-04
Biosynth
JMB98648-25 mg
Cefdinir sulfoxide
934986-48-8
25mg
$433.25 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-504732-10mg
Cefdinir Sulfoxide,
934986-48-8
10mg
¥2858.00 2023-09-05
Biosynth
JMB98648-10 mg
Cefdinir sulfoxide
934986-48-8
10mg
$231.00 2023-01-04

Cefdinir Sulfoxide 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ;  30 min, 10 - 15 °C; 30 min, 10 - 15 °C; 15 °C → 2 °C
1.2 Reagents: Peracetic acid ;  30 min, 2 - 5 °C; 2 h, 2 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2.8, 2 - 5 °C
Reference
Synthesis of potential related compounds of Cefdinir
Rao, Korrapti V. V.; Dandala, Ramesh; Rani, Ananta; Naidu, Andra, ARKIVOC (Gainesville, 2006, (15), 22-27

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia ,  Hydrogen peroxide Solvents: Water ;  3 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Preparation of cefdinir impurity D
, China, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Preparation method of cefdinir impurity B having improved national quality standard
, China, , ,

Cefdinir Sulfoxide Raw materials

Cefdinir Sulfoxide Preparation Products

Cefdinir Sulfoxide 関連文献

Cefdinir Sulfoxideに関する追加情報

Introduction to Cefdinir Sulfoxide (CAS No. 934986-48-8)

Cefdinir Sulfoxide, a derivative of the widely used antibiotic Cefdinir, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. With the CAS number 934986-48-8, this molecule has garnered attention for its potential applications in treating resistant bacterial infections and its unique chemical properties. This article delves into the compound's structure, synthesis, pharmacological effects, and the latest research findings that highlight its importance in modern medicine.

The chemical structure of Cefdinir Sulfoxide is characterized by a sulfoxide group attached to the β-lactam ring of Cefdinir. This modification introduces a new level of reactivity and stability to the molecule, making it an attractive candidate for further pharmacological exploration. The sulfoxide group is known to enhance the binding affinity to bacterial enzymes, thereby improving the efficacy of the antibiotic against resistant strains.

Recent studies have focused on the synthesis of Cefdinir Sulfoxide using advanced organic chemistry techniques. Researchers have reported efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve the oxidation of Cefdinir at specific positions, leading to the formation of the sulfoxide derivative. The use of catalytic systems such as transition metals has been particularly effective in achieving high selectivity and purity.

The pharmacological profile of Cefdinir Sulfoxide has been extensively studied in recent years. Unlike its parent compound, Cefdinir Sulfoxide exhibits enhanced activity against Gram-negative bacteria, which are known to develop resistance to traditional cephalosporins. This property makes it a promising candidate for treating infections caused by multidrug-resistant bacteria. Additionally, preclinical studies have shown that Cefdinir Sulfoxide has a favorable pharmacokinetic profile, with good absorption and distribution throughout the body.

One of the most exciting areas of research involving Cefdinir Sulfoxide is its potential use in combination therapies. By pairing it with other antibiotics or alternative therapeutic agents, researchers aim to develop treatment regimens that can overcome bacterial resistance more effectively. Preliminary results suggest that such combinations can lead to synergistic effects, reducing the required dosage and minimizing side effects.

The development of novel antibiotics is crucial in addressing the growing threat of antibiotic resistance. Cefdinir Sulfoxide represents a significant step forward in this effort, offering a new tool in the fight against bacterial infections. Its unique chemical structure and promising pharmacological properties make it a compound worth further investigation and potential clinical application.

As research continues, we can expect to see more detailed insights into the mechanisms of action of Cefdinir Sulfoxide and its derivatives. Understanding these mechanisms will not only enhance our ability to use this compound effectively but also provide valuable information for developing new antibiotics in the future. The collaboration between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, Cefdinir Sulfoxide (CAS No. 934986-48-8) is a promising compound with significant potential in modern medicine. Its unique structure, enhanced activity against resistant bacteria, and favorable pharmacokinetic profile make it an attractive candidate for further research and development. As we continue to face challenges posed by antibiotic resistance, compounds like Cefdinir Sulfoxide offer hope for innovative solutions and improved patient care.

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